molecular formula C10H13NO B1604633 1-(3-Aminophenyl)butan-1-one CAS No. 2034-41-5

1-(3-Aminophenyl)butan-1-one

Cat. No.: B1604633
CAS No.: 2034-41-5
M. Wt: 163.22 g/mol
InChI Key: JQHVNKSERJZHCO-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)butan-1-one (CAS 2034-41-5) is an aromatic ketone with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. Its structure features a butanone backbone substituted with a 3-aminophenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key physicochemical properties include a density of 1.044 g/cm³, melting point of 27–28°C, boiling point of 194–197°C (at 30 Torr), and a predicted pKa of 3.39, indicative of moderate basicity . The compound’s IUPAC Standard InChIKey (JQHVNKSERJZHCO-UHFFFAOYSA-N) and structural simplicity facilitate its use in reactions requiring regioselective modifications, such as the synthesis of guanidine derivatives for bioactive molecules .

Properties

IUPAC Name

1-(3-aminophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHVNKSERJZHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942492
Record name 1-(3-Aminophenyl)butan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034-41-5
Record name 1-(3-Aminophenyl)-1-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Aminophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminophenyl)butan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-nitroacetophenone with butylamine, followed by reduction of the nitro group to an amino group . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Aminophenyl)butan-1-one may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Aminophenyl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(3-Aminophenyl)butan-1-one, emphasizing differences in substituents, properties, and applications:

Compound Name Molecular Formula MW (g/mol) Key Substituents Properties Applications Stability/Notes
1-(3-Aminophenyl)butan-1-one C₁₀H₁₃NO 163.22 3-Aminophenyl pKa 3.39, mp 27–28°C Pharmaceutical intermediate Stable under reflux conditions
1-(3-Aminophenyl)propan-1-one C₉H₁₁NO 149.19 3-Aminophenyl, shorter chain Higher reactivity (shorter chain) Synthetic intermediate Limited stability data
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 2-Hydroxyphenyl, methyl branch ≥95% purity Pharmaceuticals, agrochemicals Hydroxyl group enhances polarity
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) C₁₂H₁₅NO₃ 233.25 Benzodioxolyl, ethylamino Psychoactive effects Illicit stimulant Rapid metabolism in vivo
1-(2,6-Dihydroxyphenyl)butan-1-one C₁₀H₁₂O₃ 180.20 2,6-Dihydroxyphenyl Antifungal activity Antimicrobial agent Photostable
1-(6-Chloropyridin-3-yl)butan-1-one C₉H₁₀ClNO 183.64 6-Chloropyridinyl Density 1.153 g/cm³ Pharmaceutical intermediate Chlorine enhances electrophilicity

Key Comparisons :

Substituent Position: The antifungal activity of 1-(2,6-dihydroxyphenyl)butan-1-one contrasts with the lack of reported bioactivity for 1-(3-Aminophenyl)butan-1-one, underscoring the role of hydroxyl vs. amino groups. Heteroaryl Groups: Compounds like 1-(6-chloropyridin-3-yl)butan-1-one and pyridylketoximes demonstrate how heterocyclic substituents influence electrophilicity and photostability.

Physicochemical Properties: Polarity: The hydroxyphenyl derivative (C₁₁H₁₄O₂) has higher polarity due to the hydroxyl group, enhancing solubility in polar solvents compared to the aminophenyl analog . Acid-Base Behavior: The pKa of 1-(3-Aminophenyl)butan-1-one (3.39) suggests protonation under physiological conditions, which may influence its pharmacokinetics compared to neutral analogs like 1-(6-chloropyridin-3-yl)butan-1-one .

Applications: Pharmaceutical Intermediates: 1-(3-Aminophenyl)butan-1-one is used to synthesize guanidine derivatives , while 1-(6-chloropyridin-3-yl)butan-1-one serves as a precursor for pyridine-based drugs . Bioactive Molecules: Dihydroxyphenyl butanones exhibit antifungal activity , whereas Eutylone’s benzodioxolyl and ethylamino groups confer stimulant properties .

Thermal Stability: The aminophenyl compound’s stability under reflux conditions (e.g., in EtOH/HCl) supports its use in high-temperature syntheses .

Biological Activity

1-(3-Aminophenyl)butan-1-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

1-(3-Aminophenyl)butan-1-one is characterized by its amine and ketone functional groups, which play a crucial role in its biological interactions. The structure can be represented as follows:

C1H2NC2H3O\text{C}_1\text{H}_2\text{N}-\text{C}_2\text{H}_3\text{O}

Target Sites

The primary target of 1-(3-Aminophenyl)butan-1-one appears to be neurotransmitter receptors, particularly those involved in excitatory neurotransmission. Its action as a non-competitive antagonist at these receptors suggests potential applications in neurological disorders.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including:

  • Inhibition of Excitatory Neurotransmission : By modulating AMPA receptor activity, it reduces neuronal excitability, which may be beneficial in conditions characterized by excessive neuronal firing, such as epilepsy.
  • Antioxidant Activity : Research indicates that 1-(3-Aminophenyl)butan-1-one possesses significant antioxidant properties that could protect against oxidative stress-related damage.

Anticonvulsant Effects

In animal models, 1-(3-Aminophenyl)butan-1-one has demonstrated anticonvulsant properties. Studies indicate that at varying dosages, the compound provides protection against induced seizures, suggesting its potential use in treating epilepsy .

Antitumor Activity

Recent investigations have highlighted the compound's antitumor effects. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression .

Study 1: Anticonvulsant Efficacy

A study conducted on rodent models assessed the anticonvulsant efficacy of 1-(3-Aminophenyl)butan-1-one. Results indicated a significant reduction in seizure duration and frequency compared to control groups. The study emphasized the compound's potential as a therapeutic agent for epilepsy management.

Dosage (mg/kg)Seizure Duration (seconds)Frequency (count)
10152
2081
Control305

Study 2: Antitumor Activity

In vitro studies evaluating the cytotoxic effects of 1-(3-Aminophenyl)butan-1-one on cancer cell lines revealed promising results. The compound exhibited a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and Patu8988 (pancreatic cancer) cell lines.

Cell LineIC50 Value (µM)
MCF-725
Patu898830

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.